Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound features a tert-butyl group, an ethyl ester, and a dihydropyridine ring, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Biochemical Pathways
It is known that ether oxygenates like this compound can be used as oxygenate gasoline additives, which can enter groundwater as a result of spillages during production, distribution, and storage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate . For instance, the compound’s solubility in water can affect its distribution in the environment and its potential to contaminate groundwater .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microreactor systems has also been explored for the efficient introduction of the tert-butyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydropyridines and pyridine derivatives, which can have significant biological activity.
Scientific Research Applications
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Medicine: Research is ongoing to explore its potential as an antihypertensive agent.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: A long-acting calcium channel blocker with similar applications.
Nicardipine: Known for its use in managing angina and high blood pressure.
Uniqueness
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the tert-butyl group can enhance its stability and bioavailability compared to other dihydropyridines .
Properties
IUPAC Name |
ethyl 6-tert-butyl-4-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-16-11(15)8-7-13-10(6-9(8)14)12(2,3)4/h6-7H,5H2,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCOFAZNIVOOON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=CC1=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657761 |
Source
|
Record name | Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134653-98-8 |
Source
|
Record name | Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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